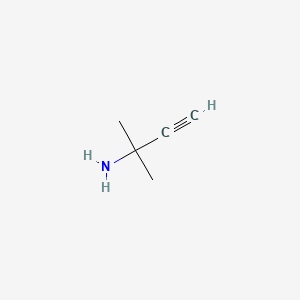

2-methylbut-3-yn-2-amine

Descripción general

Descripción

2-methylbut-3-yn-2-amine: is an organic compound with the molecular formula C5H9N and a molecular weight of 83.1317 g/mol . It is also known by other names such as 3-Amino-3-methyl-1-butyne and 1,1-Dimethylpropargylamine . This compound is characterized by the presence of both an amine group and a terminal alkyne group, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-methylbut-3-yn-2-amine typically involves the following steps:

Chlorination of 2-methyl-3-butyn-2-ol: This step involves the reaction of 2-methyl-3-butyn-2-ol with hydrochloric acid in the presence of a catalyst such as cuprous chloride to form 3-chloro-3-methyl-1-butyne.

Industrial Production Methods: In industrial settings, the synthesis of this compound is optimized for higher yields and purity. The process involves the use of high-pressure reactors and precise control of reaction conditions to ensure efficient conversion and minimal by-products .

Análisis De Reacciones Químicas

Chemical Reactions

2-methylbut-3-yn-2-amine participates in a variety of chemical reactions due to its alkyne and amine functionalities.

-

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize this compound to form corresponding oximes or nitriles.

-

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane. Palladium on carbon (Pd/C) is often used as a catalyst for hydrogenation reactions.

-

Substitution: The amine group can undergo nucleophilic substitution reactions, forming amides or other derivatives. Acyl chlorides or anhydrides can be used for acylation reactions.

Reactions with Carbon Dioxide

This compound reacts with carbon dioxide (

) under specific conditions to form urea derivatives. These reactions often require lower temperatures compared to aliphatic amines and involve guanidine catalysts .

-

Formation of an intermediate, likely via isocyanate, which evolves towards urea through

elimination. -

The acetylenic urea leads to cyclized compounds through a sequential double cyclization process .

Carboxylative Sulfonylation

Under visible light irradiation, this compound undergoes carboxylative sulfonylation with

and sodium arylsulfinates, yielding sulfonylated oxazolidinones .

Base-Catalyzed Cyclizations

In base-catalyzed reactions with isocyanates, this compound forms imidazolidin-2-ones and imidazol-2-ones. The reaction pathway involves the deprotonation of the amine, followed by cyclization. Stronger bases facilitate the deprotonation, leading to better catalytic activity .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reagent Applications

Organic Synthesis

2-Methylbut-3-yn-2-amine serves as a crucial reagent in organic synthesis. It is utilized for the preparation of complex molecules through various chemical reactions, including:

- Oxidation: The compound can be oxidized to form corresponding oxides and ketones using agents like potassium permanganate or hydrogen peroxide.

- Reduction: It can undergo reduction using lithium aluminum hydride, leading to secondary amines.

- Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with alkyl halides in the presence of bases such as sodium hydroxide.

Industrial Applications

In industrial settings, this compound is used for producing specialty chemicals and materials. Its unique structure allows for diverse reactivity, making it valuable in the synthesis of various chemical products.

Biological Applications

Enzyme Interactions

Research indicates that this compound plays a role in studying enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it useful for biochemical research.

Pharmaceutical Development

This compound is also a precursor in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in drug discovery, particularly in developing new therapeutic agents . For instance, studies have explored its use in synthesizing novel chromanone and quinolinone analogues with anti-leishmanial properties .

Case Studies

-

Synthesis of Novel Compounds

A study focused on synthesizing novel chromanone and quinolinone derivatives based on this compound demonstrated its utility in creating compounds with enhanced biological activity. The synthesized derivatives were evaluated for their potential as anti-leishmanial agents, showcasing the compound's relevance in medicinal chemistry . -

Mechanistic Studies

Another investigation into the mechanistic profile of this compound revealed its binding interactions with proteins, which is critical for understanding pharmacokinetics. The study utilized various spectroscopic techniques to analyze these interactions, further emphasizing the compound's importance in drug development .

Mecanismo De Acción

The mechanism of action of 2-methylbut-3-yn-2-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of the alkyne group allows it to form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity .

Comparación Con Compuestos Similares

Propargylamine: Similar structure but lacks the methyl group on the alkyne carbon.

N-Methylpropargylamine: Similar structure but with an additional methyl group on the nitrogen atom.

3-Butyn-1-amine: Similar structure but with the amine group on a different carbon.

Uniqueness: 2-methylbut-3-yn-2-amine is unique due to the presence of both a terminal alkyne and a tertiary amine group. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis .

Actividad Biológica

2-Methylbut-3-yn-2-amine, a propargyl amine, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique alkyne structure, which contributes to its reactivity and potential therapeutic applications. Recent studies have highlighted its efficacy in antimicrobial and anticancer domains, making it a subject of significant research interest.

The molecular formula of this compound is , with a molecular weight of approximately 83.13 g/mol. The compound features a terminal alkyne group, which is known for its ability to participate in various chemical reactions, including nucleophilic additions and cycloadditions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . In a study evaluating the compound's effectiveness against various microbial strains, it demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial isolates. The minimum inhibitory concentration (MIC) values indicated moderate to high potency, comparable to established antibiotics like oxacillin and ciprofloxacin .

Table 1: Antimicrobial Efficacy of this compound

| Microbial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| MRSA | 32 | Oxacillin | 16 |

| E. coli | 64 | Ciprofloxacin | 32 |

| S. aureus | 16 | Vancomycin | 8 |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising anticancer activity . In vitro studies revealed that the compound inhibited cell proliferation in several cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and C32 (melanoma). The observed IC50 values were significantly lower than those for control compounds such as cisplatin, indicating strong potential for further development as an anticancer agent .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Control Compound | IC50 (µM) |

|---|---|---|---|

| A549 | 36 | Cisplatin | 45 |

| MDA-MB-231 | 30 | Doxorubicin | 40 |

| C32 | 25 | Oxaliplatin | 35 |

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. Studies suggest that it may influence the expression of key regulatory proteins involved in cell cycle progression and apoptosis. Notably, it has been observed to decrease histone H3 expression and increase the transcriptional activity of tumor suppressor genes such as P53 and P21 in cancer cell lines . Additionally, alterations in the BCL-2/BAX ratio indicate a potential shift towards apoptosis in treated cells.

Case Studies

- Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of several propargyl amines, including this compound. The study reported that this compound exhibited superior activity against MRSA compared to other derivatives tested, underscoring its potential as a lead compound for developing new antibiotics .

- Anticancer Research : Another study focused on the anticancer properties of derivatives containing propargyl moieties, where this compound was highlighted for its potent effects against multiple cancer types. The research emphasized its non-toxic profile in non-cancerous cells, suggesting a favorable therapeutic index .

Propiedades

IUPAC Name |

2-methylbut-3-yn-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-4-5(2,3)6/h1H,6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGCBIWQHSRQBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062752 | |

| Record name | 3-Butyn-2-amine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2978-58-7 | |

| Record name | 1,1-Dimethylpropargylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2978-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butyn-2-amine, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002978587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butyn-2-amine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Butyn-2-amine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylprop-3-ynylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.118 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary function of 1,1-Dimethylpropargylamine in nickel electroplating?

A1: 1,1-Dimethylpropargylamine acts as a brightener and levelling agent in nickel electroplating baths []. Brighteners enhance the aesthetic appeal of the final nickel coating, increasing its reflectivity and shine. Levelling agents promote uniform deposition, filling in microscopic imperfections on the surface and creating a smoother, more level finish [].

Q2: How does 1,1-Dimethylpropargylamine compare to other additives used in nickel electroplating?

A2: Research indicates that nickel electrolytes containing 5 mg/L of MPA and 7.5 mg/L of sulfopropylated butynediol (HBOPS) produced nickel coatings with superior uniformity, gloss, and throwing power at low current densities compared to electrolytes containing other additives or lacking MPA []. This suggests a synergistic effect between MPA and HBOPS in optimizing these properties.

Q3: How does 1,1-Dimethylpropargylamine influence the structure of nickel deposits?

A3: While the specific mechanism of action of MPA in nickel electroplating wasn't fully elucidated in the provided research, it's stated that various organic additives can influence the structure and morphology of nickel deposits []. Cross-section analysis confirms the levelling effect of MPA on the deposited nickel layer []. Further investigation using techniques like XRD is indicated to understand the precise structural changes MPA induces in the nickel deposits.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.